molecular formula C7H6BrNOS B13653021 2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one

2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one

Katalognummer: B13653021
Molekulargewicht: 232.10 g/mol
InChI-Schlüssel: XHDZLGMKYSVJQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one is a heterocyclic compound that belongs to the thiazole family Thiazoles are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one typically involves the bromination of benzo[d]thiazole derivatives. One common method includes the α-keto bromination of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones followed by the condensation of the obtained bromo derivatives with thiourea in acetonitrile . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can react with other compounds to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include thiourea, acetonitrile, and various oxidizing or reducing agents. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, condensation with thiourea can yield thiazole derivatives, while substitution reactions can produce a variety of substituted thiazoles.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one has several scientific research applications, including:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

What sets 2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one apart is its specific bromine substitution, which can significantly alter its chemical reactivity and biological activity compared to other thiazole derivatives. This unique structure allows it to be used in specialized applications, particularly in medicinal chemistry and biological research.

Eigenschaften

Molekularformel

C7H6BrNOS

Molekulargewicht

232.10 g/mol

IUPAC-Name

2-bromo-5,7-dihydro-4H-1,3-benzothiazol-6-one

InChI

InChI=1S/C7H6BrNOS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3H2

InChI-Schlüssel

XHDZLGMKYSVJQQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(CC1=O)SC(=N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.